N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
Descripción
N4-(2,4-Dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a pteridine-based diamine derivative with substitutions at the N4 and N2 positions. The N4 position is occupied by a 2,4-dimethylphenyl group, while the N2 position features a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) moiety. This compound is structurally related to kinase inhibitors and cholinesterase modulators but lacks direct biological data in the provided evidence. Its molecular formula is inferred as C18H22N6O (molecular weight ≈ 362.4 g/mol), differing from chlorinated analogs like those in and .
Propiedades
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGBRXCBFDLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the 2,4-dimethylphenyl and oxolan-2-ylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pteridine compounds.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Antitumor Activity : Similar pteridine derivatives have been investigated for their inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. The structural modifications in pteridine compounds often enhance their binding affinity to VEGFR-2, potentially leading to effective antiangiogenic therapies .
- Inhibition of Protein Kinases : Pteridine derivatives have shown promise in inhibiting receptor tyrosine kinases (RTKs). Studies indicate that modifications in the aniline moiety can influence the selectivity and potency against various RTKs, which are important targets in cancer therapy .
Case Studies and Experimental Findings
Several studies have highlighted the applications and efficacy of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | VEGFR-2 Inhibition | Demonstrated that phenylsubstituted pteridines can inhibit angiogenesis by blocking VEGFR-2 signaling pathways. |
| Study 2 | Molecular Docking | Showed significant binding interactions with Lp-PLA2, indicating potential for cardiovascular applications. |
| Study 3 | Drug Formulation | Discussed innovative drug delivery systems utilizing additive manufacturing to enhance bioavailability of pteridine derivatives. |
Mecanismo De Acción
The mechanism of action of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in the Pteridine Family
a) N4-(4-Chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine ()
- Molecular Formula : C18H19ClN6O
- Molecular Weight : 370.84 g/mol
- This may reduce lipophilicity (clogP ≈ 3.1 vs. ~3.5 for the target compound) .
b) N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine ()
- Molecular Formula : C21H19ClN6
- Molecular Weight : 390.88 g/mol
- This could impact blood-brain barrier penetration or target selectivity .
Pyrimidine and Quinazoline Derivatives
a) Pyrimidine-Based Aurora Kinase Inhibitors ()
- Example: N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine (3b) Molecular Formula: C17H14N4O2·HCl Molecular Weight: 346.8 g/mol Key Differences: The pyrimidine core (vs. Carboxy groups enhance solubility but may limit membrane permeability .
Implications for Drug Design
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group may favor hydrophobic binding pockets, while chloro substituents () could enhance electrostatic interactions.
- Heterocyclic Moieties : The oxolane group’s oxygen may improve solubility over purely aromatic substituents (e.g., phenethyl in ), critical for oral bioavailability .
Actividad Biológica
N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. These compounds have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is C18H20N6O, with a molecular weight of 342.39 g/mol. The structure features a pteridine core with various substituents that may influence its biological activity.
Pteridine derivatives often exert their biological effects through interactions with specific enzymes and receptors. The mechanisms can include:
- Inhibition of Kinases : Many pteridine derivatives have been shown to inhibit kinases involved in cancer progression.
- Antifolate Activity : Similar compounds have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells.
Biological Activity Overview
The biological activities of N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Activity :
- A study on pteridine derivatives indicated that compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines such as TPC-1 (thyroid cancer) with IC50 values ranging from 0.113 to 1.460 μM . While specific data on N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is limited, its structural analogs suggest a similar potential.
-
Enzymatic Inhibition :
- Research has shown that pteridine derivatives can inhibit key enzymes like FAK (Focal Adhesion Kinase), which is crucial for tumor growth and metastasis . The efficacy of such compounds in inhibiting FAK could be extrapolated to N4-(2,4-dimethylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine based on structural similarities.
- In Vivo Studies :
Q & A
Q. Q. What statistical frameworks are optimal for dose-response studies in in vitro assays?
Q. How to design a robust SAR study for pteridine derivatives?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
